molecular formula C13H9Cl2FO B13683157 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene

4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene

Cat. No.: B13683157
M. Wt: 271.11 g/mol
InChI Key: NJZKTQSPKJPMNT-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a dichloromethyl group, a fluoro group, and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-phenoxybenzaldehyde with dichloromethane in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes. These processes often utilize chlorinating agents such as chlorine gas or dichloromethane in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the dichloromethyl group is replaced by other nucleophiles.

    Oxidation Reactions: The dichloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

4-(dichloromethyl)-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C13H9Cl2FO/c14-13(15)9-6-7-11(16)12(8-9)17-10-4-2-1-3-5-10/h1-8,13H

InChI Key

NJZKTQSPKJPMNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(Cl)Cl)F

Origin of Product

United States

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